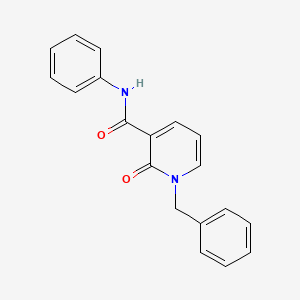

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.349 g/mol This compound features a pyridine ring substituted with a benzyl group, an oxo group, and a phenylcarboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.

Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through amidation reactions using phenylamine and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily studied for its potential in drug development targeting various diseases, including:

- Cancer : It serves as a lead compound in the design of new anticancer drugs by interacting with specific molecular targets involved in tumor growth and metastasis. The compound's ability to inhibit certain enzymes or receptors can lead to reduced proliferation of cancer cells.

- Infectious Diseases : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against flaviviruses like Dengue and Zika. For instance, studies have shown that related compounds can inhibit viral replication effectively without cytotoxic effects .

- Neurological Disorders : The compound's structural features suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal health.

Biological Studies

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide has been investigated for its interactions with biological targets:

- Enzyme Inhibition : The compound's mechanism of action often involves binding to specific enzymes or receptors, which can alter their activity. For example, it may inhibit AMPA or kainate receptors, which are crucial in neurotransmission .

- Cellular Mechanisms : Studies focus on how this compound affects cellular processes such as apoptosis and signal transduction pathways, contributing to its therapeutic effects.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in industrial settings:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating the production of compounds with tailored properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of various substituents can significantly influence its biological activity and pharmacokinetics.

Case Studies

Several studies have highlighted the applications of this compound:

- Antiviral Activity : A study screened a library of compounds for their ability to inhibit Dengue virus replication, identifying related pyridine derivatives as effective inhibitors .

- Cancer Therapeutics : Research has focused on modifying the compound to enhance its efficacy against specific cancer cell lines, demonstrating promising results in vitro.

Mecanismo De Acción

The mechanism of action of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-benzyl-2-oxo-N-phenylpyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.

1-benzyl-2-oxo-N-phenylpyridine-5-carboxamide: Similar structure with a different position of the carboxamide group.

1-benzyl-2-oxo-N-phenylpyridine-6-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.

Actividad Biológica

1-Benzyl-2-oxo-N-phenylpyridine-3-carboxamide (CAS No. 338755-06-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a benzyl and phenyl substituent, contributing to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50) values.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 8.7 | Inhibits cell cycle progression |

| HeLa (Cervical Cancer) | 12.3 | Modulates apoptosis-related proteins |

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes implicated in cancer progression:

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Cholinesterase | 250 | Inhibition leads to increased acetylcholine levels, affecting cell signaling |

| Pim Kinases | 12 | Strong inhibitory effect on cell survival pathways |

These enzyme interactions suggest that the compound may serve as a potential therapeutic agent by disrupting critical signaling pathways in cancer cells.

The mechanism of action for this compound involves several biochemical pathways:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential disruption and subsequent release of cytochrome c.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

- Enzyme Modulation : By inhibiting key kinases and cholinesterases, it alters signaling cascades that promote tumor growth.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed through microscopy.

- A549 Lung Cancer Model : In vivo studies using A549 xenografts showed that administration of the compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Propiedades

IUPAC Name |

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(19(17)23)14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGOIOYXCQCGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.